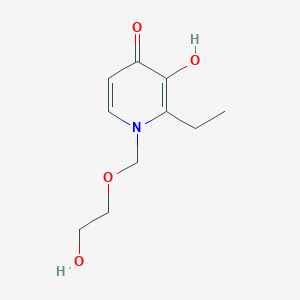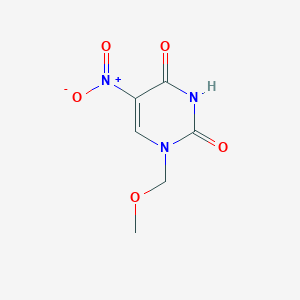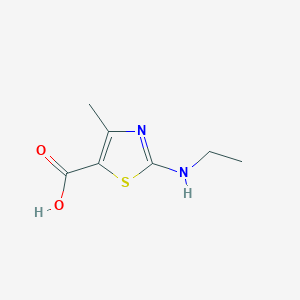
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S 38093 est une petite molécule qui agit comme un antagoniste et un agoniste inverse du récepteur de l'histamine H3. Il a été étudié pour ses effets thérapeutiques potentiels dans le traitement des déficits cognitifs, en particulier dans la maladie d'Alzheimer. Le composé est connu pour sa capacité à pénétrer le cerveau et à moduler les systèmes de neurotransmetteurs, ce qui en fait un candidat prometteur pour traiter les affections neurodégénératives .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de S 38093 implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée .
Méthodes de production industrielle
La production industrielle de S 38093 impliquerait probablement l'adaptation du processus de synthèse en laboratoire à une plus grande échelle. Cela comprend l'optimisation des conditions de réaction pour la production à grande échelle, la garantie d'une qualité constante et la mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement dans les environnements industriels .
Analyse Des Réactions Chimiques
Types de réactions
S 38093 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : S 38093 peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines ou alcools .
Applications de recherche scientifique
Chimie : Utilisé comme composé d'outil pour étudier les interactions du récepteur de l'histamine H3 et les voies de signalisation.
Biologie : Étudié pour ses effets sur la neurogenèse et les fonctions cognitives chez les modèles animaux.
Médecine : Exploré comme un agent thérapeutique potentiel pour la maladie d'Alzheimer et d'autres troubles cognitifs. .
Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant les déficits cognitifs et les maladies neurodégénératives
Mécanisme d'action
S 38093 exerce ses effets en antagonisant et en agissant comme un agoniste inverse au niveau du récepteur de l'histamine H3. Ce récepteur participe à la régulation de la libération de divers neurotransmetteurs, notamment l'acétylcholine, la dopamine et la noradrénaline. En bloquant le récepteur H3, S 38093 améliore la signalisation cholinergique, qui est essentielle aux fonctions cognitives. Le composé influence également le circuit septo-hippocampique, ce qui entraîne une augmentation de l'activité neuronale et une amélioration des performances de la mémoire .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study histamine H3 receptor interactions and signaling pathways.
Biology: Investigated for its effects on neurogenesis and cognitive functions in animal models.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other cognitive disorders. .
Industry: Potential applications in the development of new drugs targeting cognitive deficits and neurodegenerative diseases
Mécanisme D'action
S 38093 exerts its effects by antagonizing and acting as an inverse agonist at the histamine H3 receptor. This receptor is involved in regulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. By blocking the H3 receptor, S 38093 enhances cholinergic signaling, which is crucial for cognitive functions. The compound also influences the septo-hippocampal circuitry, leading to increased neural activity and improved memory performance .
Comparaison Avec Des Composés Similaires
Composés similaires
Donépézil : Un inhibiteur de l'acétylcholinestérase utilisé pour traiter la maladie d'Alzheimer.
Memantine : Un antagoniste du récepteur NMDA utilisé pour la maladie d'Alzheimer modérée à sévère.
S 47445 : Un autre composé ciblant les déficits cognitifs, agissant sur le récepteur de l'acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique
Unicité de S 38093
S 38093 est unique par sa double action d'antagoniste et d'agoniste inverse du récepteur de l'histamine H3. Cette double action lui permet de moduler la libération de neurotransmetteurs plus efficacement que d'autres composés qui ne ciblent qu'un seul aspect de l'activité du récepteur. De plus, sa capacité à pénétrer le cerveau et à influencer plusieurs systèmes de neurotransmetteurs en fait un candidat polyvalent pour le traitement des déficits cognitifs .
Propriétés
Numéro CAS |
178627-04-8 |
|---|---|
Formule moléculaire |
C10H15NO4 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
2-ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one |
InChI |
InChI=1S/C10H15NO4/c1-2-8-10(14)9(13)3-4-11(8)7-15-6-5-12/h3-4,12,14H,2,5-7H2,1H3 |
Clé InChI |
CWIFOTYPMXTVNK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1COCCO)O |
SMILES canonique |
CCC1=C(C(=O)C=CN1COCCO)O |
Synonymes |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-[(2-hydroxyethoxy)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)



